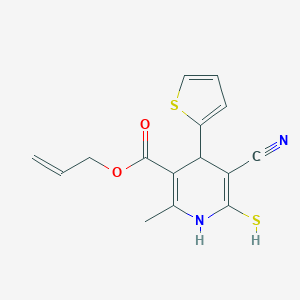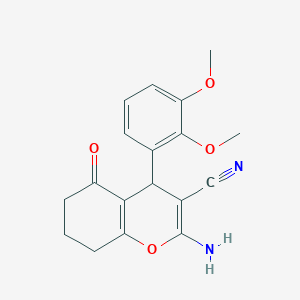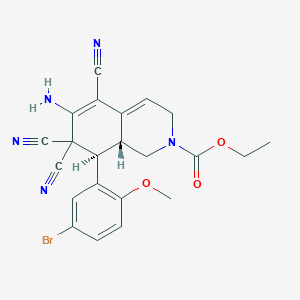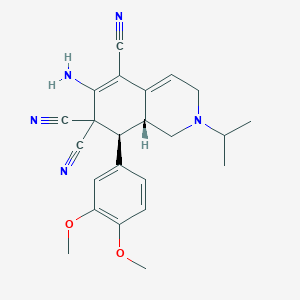
Prop-2-en-1-yl 5-cyano-2-methyl-6-sulfanyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prop-2-en-1-yl 5-cyano-2-methyl-6-sulfanyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with cyano, methyl, sulfanyl, and thienyl groups, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 5-cyano-2-methyl-6-sulfanyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes, ketones, and amines.
Introduction of Substituents: The cyano, methyl, sulfanyl, and thienyl groups are introduced through various substitution reactions. For example, the cyano group can be added via a nucleophilic substitution reaction using cyanide ions.
Esterification: The carboxylate group is introduced through an esterification reaction involving an alcohol and a carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
化学反应分析
Types of Reactions
Prop-2-en-1-yl 5-cyano-2-methyl-6-sulfanyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thienyl derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Industry
Material Science: Utilized in the development of new materials with specific properties.
作用机制
The mechanism by which Prop-2-en-1-yl 5-cyano-2-methyl-6-sulfanyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate exerts its effects depends on its application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Catalysis: It can act as a ligand, coordinating with metal centers to facilitate catalytic reactions.
相似化合物的比较
Similar Compounds
- Allyl 5-cyano-2-methyl-6-sulfanyl-4-(2-furyl)-1,4-dihydro-3-pyridinecarboxylate
- Allyl 5-cyano-2-methyl-6-sulfanyl-4-(2-phenyl)-1,4-dihydro-3-pyridinecarboxylate
Uniqueness
- Thienyl Group : The presence of the thienyl group distinguishes it from similar compounds, potentially offering unique reactivity and applications.
- Sulfanyl Group : The sulfanyl group provides additional sites for chemical modification and functionalization.
属性
分子式 |
C15H14N2O2S2 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
prop-2-enyl 5-cyano-2-methyl-6-sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C15H14N2O2S2/c1-3-6-19-15(18)12-9(2)17-14(20)10(8-16)13(12)11-5-4-7-21-11/h3-5,7,13,17,20H,1,6H2,2H3 |
InChI 键 |
ZCNUWAHXHFHFBQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)S)C#N)C2=CC=CS2)C(=O)OCC=C |
手性 SMILES |
CC1=C(C(C(=C(N1)S)C#N)C2=CC=CS2)C(=O)OCC=C |
规范 SMILES |
CC1=C(C(C(=C(N1)S)C#N)C2=CC=CS2)C(=O)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(1-Adamantylcarbonyl)spiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B343707.png)
![ethyl 6-amino-8-[1,1'-biphenyl]-4-yl-5,7,7-tricyano-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate](/img/structure/B343712.png)
![ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B343713.png)
![ethyl 6-amino-5,7,7-tricyano-8-[4-(methylsulfanyl)phenyl]-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate](/img/structure/B343714.png)
![6-Amino-4-(5-bromo-2-fluorophenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343717.png)
![6-Amino-4-(2,6-dichlorophenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343720.png)
![6-Amino-4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343724.png)
![6-Amino-4-(2-fluorophenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343727.png)
![6-Amino-3-(methoxymethyl)-4-thien-3-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343728.png)
![6-Amino-3-(methoxymethyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343729.png)

